1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene
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Overview
Description
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene is a complex organic compound known for its unique structural properties. This compound is characterized by a naphthalene core substituted with a methoxy group and a phenyl ring, which is further substituted with a dicyclohexylphosphoryl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dicyclohexylphosphoryl group can be reduced to a phosphine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an electrophile like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-hydroxynaphthalene.
Reduction: Formation of 1-[4-[4-(2-dicyclohexylphosphinophenyl)phenyl]phenyl]-8-methoxynaphthalene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a ligand in coordination chemistry, it can form stable complexes with metal ions, facilitating various catalytic processes . In biological systems, its fluorescent properties enable it to bind to specific cellular components, allowing for imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another phosphine ligand used in catalysis.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Used in organic electronics.
2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile: A compound with aggregation-induced emission properties.
Uniqueness
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene is unique due to its combination of a naphthalene core, a methoxy group, and a dicyclohexylphosphoryl group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C41H43O2P |
---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene |
InChI |
InChI=1S/C41H43O2P/c1-43-39-20-11-13-34-12-10-19-38(41(34)39)33-28-24-31(25-29-33)30-22-26-32(27-23-30)37-18-8-9-21-40(37)44(42,35-14-4-2-5-15-35)36-16-6-3-7-17-36/h8-13,18-29,35-36H,2-7,14-17H2,1H3 |
InChI Key |
ULXLXGDGBDTZDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5P(=O)(C6CCCCC6)C7CCCCC7 |
Origin of Product |
United States |
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